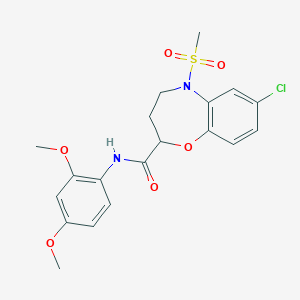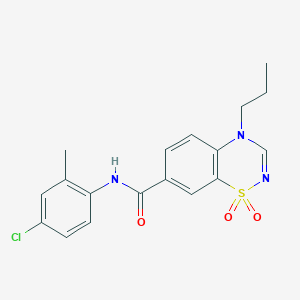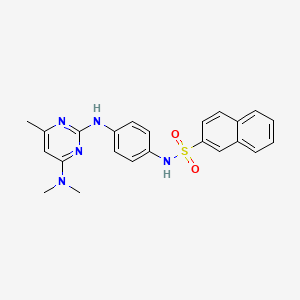![molecular formula C23H26N4O3S B11234960 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11234960.png)
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of 2H-1,5-benzodioxepin derivatives . Its chemical formula is C19H20N4O3S . The IUPAC name is quite a mouthful, so let’s break it down: it’s an acetamide derivative containing a benzodioxepin ring, a triazole moiety, and a dimethylphenyl group. The compound’s systematic name is (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid .
Métodos De Preparación
Synthesis Routes: The synthetic routes for this compound are not widely documented, but one approach involves the condensation of appropriate precursors. For example, the benzodioxepin ring could be formed through cyclization of suitable starting materials.
Industrial Production: As of now, there isn’t a well-established industrial production method for this specific compound. Research in this area is ongoing, and future developments may lead to scalable synthesis routes.
Análisis De Reacciones Químicas
Reactivity: The compound likely undergoes various reactions due to its functional groups. These reactions may include:
Oxidation: Oxidative transformations of the sulfur atom or aromatic rings.
Reduction: Reduction of the triazole or carbonyl groups.
Substitution: Substitution reactions at the benzodioxepin ring or the acetamide moiety.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For instance:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.
Aplicaciones Científicas De Investigación
Chemistry:
Medicinal Chemistry: Exploration of potential drug candidates due to the compound’s unique structure.
Organic Synthesis: Investigating its reactivity and utility in creating other complex molecules.
Biological Activity: Studying its effects on biological systems, including potential pharmacological activities.
Drug Development: Assessing its potential as a therapeutic agent.
Materials Science: Exploring applications in materials, such as polymers or coatings.
Mecanismo De Acción
The exact mechanism of action remains to be elucidated. Researchers would need to investigate its interactions with cellular targets and pathways to understand its effects fully.
Comparación Con Compuestos Similares
While direct analogs of this compound are scarce, it shares structural features with other benzodioxepin derivatives. Further comparative studies would reveal its uniqueness and potential advantages.
Remember that research in this field is dynamic, and new findings may emerge over time
Propiedades
Fórmula molecular |
C23H26N4O3S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H26N4O3S/c1-4-27-22(17-9-10-19-20(13-17)30-12-6-11-29-19)25-26-23(27)31-14-21(28)24-18-8-5-7-15(2)16(18)3/h5,7-10,13H,4,6,11-12,14H2,1-3H3,(H,24,28) |
Clave InChI |
YKPYOSCFFACWQL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C3=CC4=C(C=C3)OCCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate](/img/structure/B11234883.png)
![methyl 4-chloro-3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11234888.png)
![N-(2-ethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11234889.png)
![N-[3-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide](/img/structure/B11234894.png)
![4-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11234902.png)

![5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide](/img/structure/B11234928.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11234935.png)

![4-(2-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11234957.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline](/img/structure/B11234964.png)
![N-(4-bromophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11234965.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234967.png)
